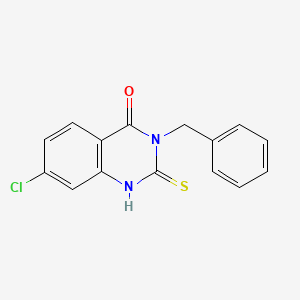
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: is an organic compound that features a furan ring and an isoxazole ring, both of which are substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 2,5-dimethylfuran and 3,5-dimethylisoxazole.
Step 1: The 2,5-dimethylfuran undergoes a formylation reaction to introduce a formyl group at the 3-position, yielding 3-formyl-2,5-dimethylfuran.
Step 2: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Step 3: The hydroxymethyl group is converted to a bromomethyl group via bromination.
Step 4: The bromomethyl derivative is reacted with 3,5-dimethylisoxazole in the presence of a base like potassium carbonate to form the desired N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the furan and isoxazole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated furan and isoxazole derivatives.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Medicine
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry
Material Science:
作用機序
The compound exerts its effects through interactions with various molecular targets. The furan and isoxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: can be compared with other compounds featuring furan and isoxazole rings, such as:
Uniqueness
- Structural Features : The specific substitution pattern on the furan and isoxazole rings imparts unique chemical and biological properties.
- Reactivity : The presence of both electron-donating and electron-withdrawing groups influences the compound’s reactivity and stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9-7-13(11(3)19-9)8-16-15(18)6-5-14-10(2)17-20-12(14)4/h7H,5-6,8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYUJUGXFCAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![Methyl 4-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzoate](/img/structure/B2839176.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)

![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)


![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2839186.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2839194.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2839195.png)

![(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]](/img/structure/B2839197.png)
